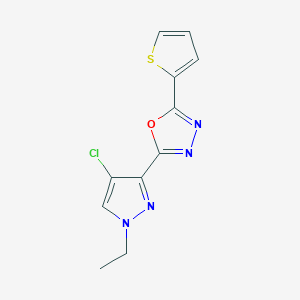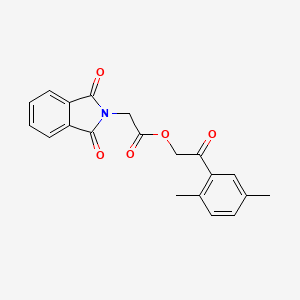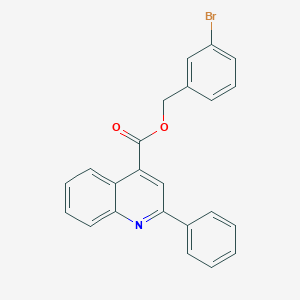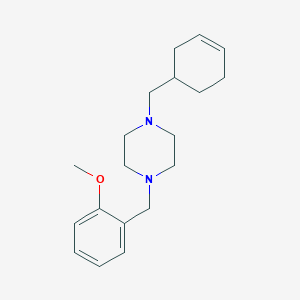
2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains a pyrazole ring, a thiophene ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.
Formation of the Thiophene Ring: This can be synthesized by the reaction of a dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions can occur, particularly at the oxadiazole ring, leading to the formation of amines or other reduced products.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution of the chlorine atom can lead to various substituted pyrazoles.
科学研究应用
Chemistry
In chemistry, 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of multiple heterocyclic rings can enhance the compound’s ability to interact with biological targets.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects. They can serve as lead compounds in drug discovery programs aimed at developing new treatments for various diseases.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers and dyes. Their unique chemical properties can impart desirable characteristics to the final products.
作用机制
The mechanism of action of 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
- 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-furyl)-1,3,4-oxadiazole
- 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-5-(2-THIENYL)-1,3,4-OXADIAZOLE lies in its specific combination of heterocyclic rings and substituents. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C11H9ClN4OS |
|---|---|
分子量 |
280.73 g/mol |
IUPAC 名称 |
2-(4-chloro-1-ethylpyrazol-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9ClN4OS/c1-2-16-6-7(12)9(15-16)11-14-13-10(17-11)8-4-3-5-18-8/h3-6H,2H2,1H3 |
InChI 键 |
DHCORPSMVQVSKQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CS3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10887604.png)

![(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10887617.png)
![2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10887619.png)
![Ethyl 6-(chloromethyl)-4-[4-(dimethylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10887621.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10887626.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887628.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10887629.png)

![9-ethyl-8-methyl-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887636.png)
![3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid](/img/structure/B10887646.png)

methanone](/img/structure/B10887650.png)
![(2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B10887662.png)
